5-(Pyrrolidin-1-yl)nicotinic acid
Overview
Description
5-(Pyrrolidin-1-yl)nicotinic acid is a useful research compound. Its molecular formula is C10H12N2O2 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Industrial Production and Ecological Methods
5-(Pyrrolidin-1-yl)nicotinic acid, a form of nicotinic acid, plays a significant role in industrial applications. One notable area is its use in the production of nicotinic acid through ecological methods. This approach addresses the need for green chemistry, reducing environmental burden and focusing on methods that are more sustainable and less harmful compared to traditional practices (Lisicki, Nowak, & Orlińska, 2022).
Pharmaceutical Applications
Nicotinic acid derivatives, including this compound, find extensive use in the pharmaceutical industry. They are key components in the synthesis of various drugs and medical compounds. For instance, these derivatives have been utilized in the synthesis of pseudopeptides with specific functions (Ovdiichuk, Hordiyenko, Medviediev, Shishkin, & Arrault, 2015). Additionally, they contribute to the development of protic ionic liquids and bi-functional catalysts for synthesizing complex organic compounds, demonstrating their versatility and importance in advanced chemical synthesis (Tamaddon & Azadi, 2017).
Biochemical and Chemical Engineering
The biochemical and chemical engineering fields also benefit from the use of nicotinic acid derivatives. They are integral in processes like the reactive extraction of nicotinic acid, which is crucial in the production of vitamins and pharmaceuticals. This process involves using specific extractants to separate and purify nicotinic acid, demonstrating the compound's relevance in industrial-scale chemical processing (Kumar, Wasewar, & Babu, 2008).
Structural Analysis and Crystallography
Structural analysis and crystallography studies often involve nicotinic acid derivatives to understand molecular geometry and intermolecular interactions. These studies are essential for applications such as designing drugs and understanding the docking of molecules to receptors. The crystal structure of nicotine derivatives provides insights into molecular interactions and geometries that are critical for pharmaceutical research and development (Evain, Felpin, Laurence, Lebreton, & Le Questel, 2003).
Safety and Hazards
The safety data sheet for 5-(Pyrrolidin-1-yl)nicotinic acid suggests that it should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . In case of inhalation, skin or eye contact, or if swallowed, appropriate first aid measures should be taken .
Future Directions
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring structure are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It is known that the pyrrolidine ring structure contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . This can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Analysis
Biochemical Properties
5-(Pyrrolidin-1-yl)nicotinic acid plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. It has been observed to interact with nicotinic acid receptors, which are involved in various metabolic pathways. The compound’s interaction with these receptors can influence the activity of enzymes such as nicotinamide adenine dinucleotide (NAD) synthetase, which is crucial for cellular energy metabolism . Additionally, this compound may bind to other proteins, altering their conformation and activity, thereby impacting various biochemical pathways.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In some cell types, this compound has been shown to modulate cell signaling pathways, particularly those involving nicotinic acid receptors . This modulation can lead to changes in gene expression, affecting cellular metabolism and function. For instance, in certain immune cells, this compound can influence the production of cytokines, thereby impacting immune responses. In other cell types, it may affect cellular proliferation and apoptosis, highlighting its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through binding interactions with specific biomolecules. The compound’s pyrrolidine ring allows it to fit into the binding pockets of nicotinic acid receptors, leading to receptor activation or inhibition . This interaction can trigger downstream signaling cascades, resulting in changes in enzyme activity and gene expression. Additionally, this compound may act as an allosteric modulator for certain enzymes, enhancing or inhibiting their activity based on the cellular context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods due to degradation. Long-term exposure to this compound in vitro has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for prolonged biological effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved immune responses . At higher doses, it can lead to toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically beyond a certain dosage. These findings underscore the importance of dosage optimization for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to nicotinic acid metabolism . The compound interacts with enzymes such as NAD synthetase and nicotinamide phosphoribosyltransferase, influencing the synthesis and utilization of NAD. These interactions can affect metabolic flux and the levels of various metabolites, thereby impacting cellular energy balance and overall metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms . The compound may utilize transporters or binding proteins to facilitate its movement across cellular membranes. Once inside the cell, it can localize to specific compartments, such as the cytoplasm or nucleus, where it exerts its biological effects. The distribution of this compound within tissues can also influence its overall activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . The compound may contain targeting signals or undergo post-translational modifications that direct it to specific organelles, such as mitochondria or the endoplasmic reticulum. These localizations can enhance or inhibit its interactions with biomolecules, thereby modulating its biological effects. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
5-pyrrolidin-1-ylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-10(14)8-5-9(7-11-6-8)12-3-1-2-4-12/h5-7H,1-4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWSMWOVLUKDAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CN=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801259082 | |
Record name | 5-(1-Pyrrolidinyl)-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801259082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107946-76-9 | |
Record name | 5-(1-Pyrrolidinyl)-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107946-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(1-Pyrrolidinyl)-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801259082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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